4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one
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Overview
Description
4-{[4-(2,4-Dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is a complex organic compound that features a piperazine ring, an indazole moiety, and a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the indazole moiety and the pyrrolidinone ring. Key steps include:
Cyclization Reactions: Formation of the piperazine ring through cyclization of 1,2-diamine derivatives with sulfonium salts.
Coupling Reactions: Introduction of the indazole moiety via Suzuki–Miyaura coupling reactions.
Carbonylation: Incorporation of the carbonyl group through carbonylation reactions under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow chemistry to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be employed to modify the indazole moiety.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions like Suzuki–Miyaura.
Major Products:
Oxidation Products: Modified piperazine derivatives.
Reduction Products: Altered indazole structures.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
4-{[4-(2,4-Dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 4-[(3-{[4-(2,3-Dimethylphenyl)-1-piperazinyl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarbaldehyde
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
Uniqueness: 4-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H27N5O2/c1-16-7-8-21(17(2)13-16)27-9-11-28(12-10-27)24(31)18-14-22(30)29(15-18)23-19-5-3-4-6-20(19)25-26-23/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,25,26) |
InChI Key |
GOHUPTZKGSMUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54)C |
Origin of Product |
United States |
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